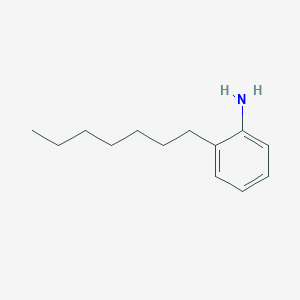

2-Heptylaniline

Description

2-Heptylaniline is an aromatic amine derivative with a heptyl (-C₇H₁₅) substituent at the ortho position (C2) of the aniline ring. Its molecular formula is C₁₃H₂₁N, and it belongs to a broader class of 2-alkylanilines, which are structurally characterized by alkyl chains of varying lengths attached to the benzene ring. This compound is of interest in materials science, particularly in the fabrication of semiconductor layers for solid electrolytic capacitors, where its solubility and electronic properties are critical .

Properties

IUPAC Name |

2-heptylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-2-3-4-5-6-9-12-10-7-8-11-13(12)14/h7-8,10-11H,2-6,9,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUYYXNBUMJIHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Heptylaniline can be synthesized through several methods, including the reduction of nitro compounds or the amination of aldehydes. One common method involves the reaction of heptanal with aniline in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, 2-heptylaniline is typically produced through catalytic hydrogenation of nitrobenzene derivatives. This process involves the use of a metal catalyst, such as palladium on carbon, and hydrogen gas under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Heptylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are employed.

Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Produces nitrobenzene derivatives or carboxylic acids.

Reduction: Yields amines or amides.

Substitution: Forms halogenated derivatives or alkylated products.

Scientific Research Applications

2-Heptylaniline is utilized in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: Used in the study of enzyme inhibitors and receptor binding assays.

Medicine: Investigated for its potential therapeutic properties in drug development.

Industry: Employed in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 2-heptylaniline exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Physical Properties

The 2-alkylaniline family includes derivatives such as 2-methylaniline , 2-ethylaniline , 2-propylaniline , and up to 2-decylaniline , differing in alkyl chain length (C1 to C10) . Key trends include:

- Molecular Weight and Hydrophobicity : Longer alkyl chains increase molecular weight and hydrophobicity. For example:

| Compound | Alkyl Chain Length | Molecular Weight (g/mol) | Solubility Trends |

|---|---|---|---|

| 2-Methylaniline | C1 | ~121.18 | Moderate solubility in polar solvents |

| 2-Heptylaniline | C7 | ~191.31 (calculated) | Low polarity; soluble in organic solvents (e.g., toluene, THF) |

| 2-Decylaniline | C10 | ~233.41 | Highly hydrophobic; limited solubility in polar media |

- Thermal Properties : Boiling points typically rise with chain length due to increased van der Waals interactions. For instance, 2-methylaniline (bp ~205°C) has a significantly lower boiling point than 2-heptylaniline (estimated bp >300°C).

Chemical Reactivity

- For example, nitration or sulfonation of 2-heptylaniline may proceed slower than in 2-methylaniline.

- Electronic Effects : Alkyl groups are electron-donating via inductive effects, activating the ring toward electrophilic attack. This effect is consistent across all 2-alkylanilines but diminishes slightly with longer chains due to increased distance from the ring.

Biological Activity

2-Heptylaniline, a compound characterized by its heptyl side chain attached to an aniline structure, has garnered attention for its potential biological activities. This article explores the biological activity of 2-Heptylaniline, focusing on its antimicrobial, antifungal, and cytotoxic properties, while also examining relevant case studies and research findings.

- Chemical Formula : C₁₃H₁₉N

- Molecular Weight : 191.31 g/mol

- CAS Number : 67915-63-3

1. Antimicrobial Properties

Research has indicated that 2-Heptylaniline exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives of heptylaniline can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

2. Antifungal Activity

In addition to its antibacterial effects, 2-Heptylaniline has shown antifungal properties. It has been tested against various fungi, including Candida albicans, with promising results indicating its potential as a therapeutic agent in treating fungal infections.

3. Cytotoxic Effects

The cytotoxicity of 2-Heptylaniline has been evaluated in several cancer cell lines. The compound demonstrated varying levels of cytotoxicity, particularly against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

The biological activity of 2-Heptylaniline is attributed to its ability to act as a nucleophile, forming covalent bonds with electrophilic centers in target molecules. This interaction can lead to the inhibition or activation of specific enzymes and receptors, thereby exerting its biological effects. The lipophilicity imparted by the heptyl group enhances its membrane permeability, facilitating its interaction with cellular targets.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various heptylaniline derivatives revealed that the introduction of different substituents significantly affects their activity. The derivatives were tested against a panel of bacteria and fungi, demonstrating that modifications on the aniline ring could enhance or diminish their antimicrobial properties.

Case Study 2: Cytotoxicity Assessment

In another case study focusing on the cytotoxic effects of 2-Heptylaniline, researchers evaluated its impact on human cancer cell lines. The results indicated that compounds with longer alkyl chains exhibited increased cytotoxicity compared to their shorter-chain counterparts, highlighting the importance of hydrophobic interactions in mediating biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.